molecular formula C27H26ClF3N2O6 B11501712 N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide

N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11501712
M. Wt: 567.0 g/mol
InChI Key: YWNZHLKUAKVBAZ-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a trifluoromethyl group, and a trimethoxybenzamide moiety. This compound is part of the indole derivative family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the indole core contributes to its biological activity.

Properties

Molecular Formula

C27H26ClF3N2O6

Molecular Weight

567.0 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H26ClF3N2O6/c1-25(2)12-17-21(18(34)13-25)26(27(29,30)31,24(36)33(17)16-8-6-7-15(28)11-16)32-23(35)14-9-19(37-3)22(39-5)20(10-14)38-4/h6-11H,12-13H2,1-5H3,(H,32,35)

InChI Key

YWNZHLKUAKVBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC(=CC=C3)Cl)(C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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